4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyloxy group, a pyridinyl group, and a diethylaminoethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may include:
Protection of Hydroxyl Groups: Using benzyl chloride in the presence of a base to protect hydroxyl groups.
Formation of Intermediates: Utilizing reagents such as diethylamine and pyridine to form the core structure.
Final Deprotection: Removing the protective groups under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reacting with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Substituted Ethyl Esters: Compounds formed through etherification and subsequent reactions.
Uniqueness
4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable subject for further research and development.
Properties
Molecular Formula |
C30H33N3O4 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H33N3O4/c1-4-32(5-2)17-18-33-27(23-13-15-31-16-14-23)26(29(35)30(33)36)28(34)24-11-12-25(21(3)19-24)37-20-22-9-7-6-8-10-22/h6-16,19,27,34H,4-5,17-18,20H2,1-3H3/b28-26+ |
InChI Key |
VFXDFKQTJSTLEM-BYCLXTJYSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC3=CC=CC=C3)C)\O)/C(=O)C1=O)C4=CC=NC=C4 |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC3=CC=CC=C3)C)O)C(=O)C1=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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